6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile

Data Gap Comparative Analysis Procurement Limitation

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile (CAS 175277-41-5) is a strategic heterocyclic building block featuring a 1,1-dimethoxyethyl group at the 6-position—a protected ketone handle enabling downstream deprotection and further elaboration. This substituent is functionally non-negotiable: simpler 2-mercaptonicotinonitrile analogs lack this latent ketone and cannot support the same synthetic pathways. The 2-mercapto group undergoes regioselective S-alkylation with bis(halo)alkanes and S-glycosylation with acetylated α-glycopyranosyl bromides, delivering thioglycosides and multi-armed bis-heterocycles. Procure this compound when your route demands a protected ketone vector, predictable S-alkylation regiochemistry, and diversification at three reactive sites (thiol, nitrile, protected ketone).

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 175277-41-5
Cat. No. B069867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile
CAS175277-41-5
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C(=S)N1)C#N)(OC)OC
InChIInChI=1S/C10H12N2O2S/c1-10(13-2,14-3)8-5-4-7(6-11)9(15)12-8/h4-5H,1-3H3,(H,12,15)
InChIKeyVYPUNPMKCZCECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile (175277-41-5): Chemical Identity and Physicochemical Baseline


6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile (CAS 175277-41-5) is a heterocyclic compound belonging to the class of 2-mercaptonicotinonitriles [1]. Its core structure consists of a pyridine ring substituted with a nitrile group at the 3-position and a thiol/thione group at the 2-position, which are key reactive sites [1][2]. The molecule is further functionalized at the 6-position with a 1,1-dimethoxyethyl group. Its computed physicochemical properties, derived from authoritative databases, establish a baseline for its behavior: a molecular weight of 224.28 g/mol, a calculated LogP (XLogP3-AA) of 0.6, a melting point of 165 °C, and a boiling point of 294.5 °C at 760 mmHg [1][3]. This compound serves as a versatile building block in organic synthesis, specifically for constructing novel thioglycosides and bis-heterocycles via regioselective S-alkylation reactions [2].

Why 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile (175277-41-5) Cannot Be Replaced by Unfunctionalized Analogs


Procurement specialists and researchers must recognize that substituting 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile with a simpler 2-mercaptonicotinonitrile analog is not a viable option due to the specific and critical role of the 6-position substituent. The 1,1-dimethoxyethyl group is not an inert spectator; it exerts a profound influence on the molecule's reactivity and utility [1]. This group serves as a protected ketone, enabling further synthetic elaboration that is impossible with an unsubstituted pyridine ring. Furthermore, the electron-donating nature and steric bulk of the 1,1-dimethoxyethyl group directly modulate the electronic environment of the pyridine core, which can significantly alter the regioselectivity and efficiency of key reactions like S-alkylation, a cornerstone for synthesizing bioactive bis-heterocycles and thioglycosides [1][2]. Using a different analog, such as 2-mercaptonicotinonitrile (CAS 52505-45-0) or 6-methyl-2-mercaptonicotinonitrile, would lead to a different product profile or fail to provide the necessary chemical handle for downstream applications, thereby halting the intended synthetic pathway [1].

Quantitative Differentiation Evidence for 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile (175277-41-5)


Absence of High-Strength Comparative Data for 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile

Following an exhaustive review of primary literature, patents, and databases, no direct head-to-head comparison or cross-study comparable quantitative data were found for 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile against a specific named comparator. The available evidence does not meet the core evidence admission rules (e.g., requiring a clear comparator and quantitative data for both target and comparator) for any of the 3-6 required dimensions. Therefore, no valid quantitative differentiation claims can be made for this compound at this time. [1]

Data Gap Comparative Analysis Procurement Limitation

Validated Application Scenarios for Procuring 6-(1,1-Dimethoxyethyl)-2-mercaptonicotinonitrile (175277-41-5)


Scenario 1: Synthesis of Novel Thioglycosides via Regioselective S-Glycosylation

This compound is specifically procured as a starting material for the synthesis of novel thioglycoside derivatives. Its 2-mercapto group undergoes regioselective S-glycosylation when reacted with acetylated α-glycopyranosyl bromide, providing a route to structurally unique S-glycosides. This application is validated by research demonstrating the use of a series of novel 2-mercaptonicotinonitriles, including those with 6-position substitution, as precursors for these reactions [1].

Scenario 2: Construction of Bis- and Poly-Heterocyclic Systems

Researchers seeking to build complex bis- and poly(pyridine) architectures procure this compound. The thiol group serves as a nucleophile in S-alkylation reactions with bis- and poly(halo)alkanes, enabling the creation of 'multi-armed' molecules with potential applications in host-guest chemistry and materials science. This utility is directly supported by studies confirming the S-alkylation regioselectivity of 2-mercaptonicotinonitrile derivatives [2].

Scenario 3: Development of Protected Ketone Intermediates for Multi-Step Synthesis

The 1,1-dimethoxyethyl group at the 6-position acts as a protected ketone, providing a chemical 'handle' for subsequent deprotection and functionalization. This feature allows synthetic chemists to incorporate this building block into longer, more complex synthetic sequences where a latent ketone is required, a capability not offered by simpler 2-mercaptonicotinonitrile analogs lacking this group. The protected ketone functionality is inherent to the compound's structure [3].

Scenario 4: Exploratory Research into Modified Heterocyclic Scaffolds

This compound is procured for exploratory medicinal chemistry and chemical biology programs aimed at generating libraries of functionalized pyridine derivatives. The combination of the mercapto group, the nitrile, and the dimethoxyethyl-protected ketone offers multiple vectors for diversification, making it a valuable scaffold for generating novel chemical entities for biological screening. Its utility is implied by the broader interest in functionalized 2-mercaptonicotinonitriles as building blocks for bioactive molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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